molecular formula C5H9NO B13496827 2,2-Dimethylazetidin-3-one

2,2-Dimethylazetidin-3-one

Cat. No.: B13496827
M. Wt: 99.13 g/mol
InChI Key: DUOQLFIRTVLKHS-UHFFFAOYSA-N
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Description

2,2-Dimethylazetidin-3-one is a saturated four-membered nitrogen-containing heterocycle, or azetidine, that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . Azetidines are a significant focus of research in pharmaceutical chemistry, where this constrained scaffold is utilized to improve ligand selectivity and optimize the pharmacokinetic properties of drug candidates . The compound's structure, featuring a ketone group on a rigid azetidine ring, provides a versatile handle for further chemical derivatization and is also investigated for its potential application as a chiral ligand in asymmetric catalytic reactions . This makes this compound a compound of interest for researchers developing novel therapeutic agents and synthetic methodologies. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2,2-dimethylazetidin-3-one

InChI

InChI=1S/C5H9NO/c1-5(2)4(7)3-6-5/h6H,3H2,1-2H3

InChI Key

DUOQLFIRTVLKHS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CN1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylazetidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,2-dimethyl-1,3-dibromopropane with sodium amide in liquid ammonia can yield this compound. Another method involves the reduction of 2,2-dimethyl-3-oxobutanenitrile using lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves the optimization of these synthetic routes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylazetidin-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Oxidation typically yields oxo derivatives.

    Reduction: Reduction can produce amine derivatives.

    Substitution: Substitution reactions result in various N-substituted azetidinones.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "2,2-Dimethylazetidin-3-one":

Azetidin-3-one Derivatives

While extensive research has been conducted on azetidin-2-ones, only a few papers have reported on azetidin-3-one derivatives .

Reduction of 1-Diphenylmethylazetidin-3-one

The reduction of 1-Diphenylmethylazetidin-3-one with LiAlH4LiAlH_4 is documented .

Reduction of 1-Cyclohexyl-2-phenylazetidin-3-one

The reduction of 1-Cyclohexyl-2-phenylazetidin-3-one with NaAlH2(OCH2CH2OCH3)2NaAlH_2(OCH_2CH_2OCH_3)_2 is also documented .

Other Relevant Information

  • Monopolar spindle 1 (MPS1) : MPS1 kinase is an attractive cancer target . Introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved HLM stability .
  • Curcumin : Curcumin has been reported to have a wide range of activities, including anti-inflammatory, anti-HIV, antibacterial, antifungal, nematocidal, antiparasitic, antimutagenic, antidiabetic, antifibrinogenic, radioprotective, wound healing, lipid lowering, antispasmodic, antioxidant, immunomodulating, anticarcinogenic, and potential use in Alzheimer’s disease .
  • Chalcone : Chalcones have shown potential as antibacterial, anti-protozoal, and anti-filarial agents .

Mechanism of Action

The mechanism of action of 2,2-dimethylazetidin-3-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2,2-Dimethylazetidin-3-one

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C2: 2 methyl; C3: ketone 113.12 Base scaffold for β-lactam agents
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one C1: diphenylmethyl; C2: 2 methyl 265.35 Synthetic intermediate; antimicrobial potential
3,3-Dimethylazetidin-2-one derivatives (e.g., compounds 20–23) C3: 2 methyl; varied C1/C4 substituents 275–310 (approx.) Potent enzyme inhibitors (e.g., protease) with enhanced selectivity
1-Benzhydrylazetidin-3-ol C1: benzhydryl; C3: hydroxyl 267.35 Potential chiral building block; increased H-bonding capacity

Reactivity and Stability

  • Ring Strain: The four-membered azetidinone ring in this compound exhibits higher ring strain compared to five-membered lactams (e.g., imidazolidinones in ), leading to greater reactivity in nucleophilic reactions .
  • In contrast, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one (CAS 159556-72-6) features a bulky diphenylmethyl group at C1, further modulating reactivity and solubility .

Comparison with Five-Membered Lactams

Table 2: Azetidinones vs. Imidazolidinones

Property This compound 1,3-Dimethylimidazolidin-2-one (CAS 80-73-9)
Ring Size 4-membered 5-membered
Ring Strain High Low
Reactivity Electrophilic carbonyl Less reactive; stable
Bioavailability Moderate (logP ~1.2) High (logP ~−0.5; polar)
Synthetic Accessibility Moderate (yields 60–80%) High (yields >90%)
  • Thermodynamic Stability: Five-membered imidazolidinones (e.g., 1,3-Dimethylimidazolidin-2-one) exhibit lower ring strain and higher thermal stability, making them preferable solvents or reaction media .
  • Biological Interactions: Azetidinones’ strained rings enable covalent binding to serine residues in enzymes, whereas imidazolidinones are typically inert in such interactions .

Biological Activity

2,2-Dimethylazetidin-3-one, a member of the azetidinone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a four-membered cyclic structure with a ketone functional group, which contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand, binding to specific receptors or enzymes and modulating their activity. The precise molecular targets can vary based on the biological context, but research indicates potential interactions with pathways related to antimicrobial and anticancer effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HT-29 colon cancer cells and MCF-7 breast cancer cells, with IC50 values reported as low as 9 nM for HT-29 cells . The compound's ability to induce apoptosis in cancer cells is believed to be linked to its influence on key regulatory proteins involved in cell cycle progression and survival .

Study on Anticancer Efficacy

A notable study focused on the synthesis and evaluation of this compound derivatives revealed promising anticancer activity. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance, compound 5e (R = Ph, X = F) demonstrated remarkable metabolic stability and high activity against HT-29 cells (IC50 = 9 nM) and MCF-7 cells (IC50 = 17 nM) .

Mechanistic Insights

Further investigations into the mechanism of action highlighted that this compound may inhibit specific kinases involved in tumor progression. For example, it was found to inhibit Monopolar spindle 1 (MPS1), a critical kinase in mitosis, showing potential as a therapeutic target in cancer treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-oneKetone group; diphenylmethyl moietyAntimicrobial; anticancer
1-(Diphenylmethyl)-3-azetidinolHydroxyl group instead of ketoneLower reactivity; less studied
1-(Diphenylmethyl)-2,2-dimethylazetidineLacks ketone groupReduced biological activity

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2,2-Dimethylazetidin-3-one, and what are their mechanistic considerations?

  • Answer : The synthesis of strained azetidine derivatives typically involves [2+2] cycloaddition, ring-closing metathesis, or intramolecular nucleophilic substitution. For 2,2-dimethyl analogs, steric effects from the geminal methyl groups require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like ring-opening. Characterization via 1H^1H-NMR and 13C^{13}C-NMR should confirm regiochemistry, while IR spectroscopy validates the carbonyl group. Ensure purity via HPLC or GC-MS before downstream applications .

Q. How can researchers validate the structural identity and purity of this compound?

  • Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Look for characteristic signals (e.g., deshielded carbonyl carbon at ~210 ppm in 13C^{13}C-NMR).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+ at m/z 114.1).
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% ideal).
  • X-ray Crystallography (if crystals form): Resolve absolute configuration and bond angles .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the reactivity and stability of this compound in drug design?

  • Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:

  • Ring Strain : Analyze bond angles and torsional stress.
  • Electrophilicity : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic attack sites.
  • Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate aqueous or lipid environments. Validate with experimental kinetic studies .

Q. How can contradictions between in silico ADME predictions and experimental pharmacokinetic data for this compound derivatives be resolved?

  • Answer : Address discrepancies by:

  • Data Triangulation : Cross-validate computational models (e.g., SwissADME, pkCSM) with in vitro assays (e.g., Caco-2 permeability, microsomal stability).
  • Parameter Adjustment : Refine logP, polar surface area, or hydrogen-bonding descriptors in silico if experimental data shows unexpected absorption/metabolism.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites, then update computational libraries .

Q. What experimental designs are critical for studying the ring-opening reactions of this compound under physiological conditions?

  • Answer :

  • Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at varying pH (1–13) and temperatures (25–37°C).
  • Isotope Labeling : Use 18O^{18}O-labeled water to track oxygen incorporation into hydrolysis products.
  • Competitive Nucleophile Assays : Compare reactivity with thiols (e.g., glutathione) vs. amines (e.g., lysine analogs) to model biological targeting .

Methodological Rigor & Reproducibility

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?

  • Answer :

  • Detailed Protocols : Report exact equivalents, catalyst loadings, and inert atmosphere conditions.
  • Batch Variation Analysis : Test at least three independent synthetic batches; quantify yield/purity variability.
  • Open Data : Share raw NMR/MS files and crystallographic data in repositories like Zenodo or PubChem .

Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Answer :

  • Nonlinear Regression : Fit IC50_{50}/EC50_{50} curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error Propagation : Calculate confidence intervals via bootstrap resampling.
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .

Data Contradiction & Validation

Q. How can conflicting results in molecular docking studies of this compound with protein targets be resolved?

  • Answer :

  • Ensemble Docking : Use multiple protein conformations (e.g., from molecular dynamics simulations) to account for flexibility.
  • Consensus Scoring : Combine results from AutoDock Vina, Glide, and MM-GBSA to prioritize high-confidence binding poses.
  • Experimental Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

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